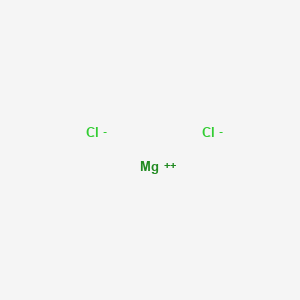

Magnesium Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Magnesium chloride is an inorganic compound with the chemical formula MgCl₂. It is composed of one magnesium ion (Mg²⁺) and two chloride ions (Cl⁻). This compound is highly soluble in water and is commonly found in its hydrated form, such as this compound hexahydrate (MgCl₂·6H₂O). This compound is widely used in various industries due to its versatility and effectiveness in numerous applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Magnesium chloride can be synthesized through several methods:

Reaction with Hydrochloric Acid: Magnesium metal reacts with hydrochloric acid to produce this compound and hydrogen gas[ \text{Mg (s) + 2 HCl (aq) → MgCl₂ (aq) + H₂ (g)} ]

Dow Process: This involves the reaction of magnesium hydroxide with hydrochloric acid[ \text{Mg(OH)₂ (s) + 2 HCl (aq) → MgCl₂ (aq) + 2 H₂O (l)} ]

Industrial Production Methods

This compound is primarily produced from natural sources such as seawater and brine. The extraction process involves the evaporation of seawater or brine to concentrate the this compound, followed by purification. In North America, it is often obtained from the Great Salt Lake, while in the Jordan Valley, it is extracted from the Dead Sea .

Analyse Des Réactions Chimiques

Types of Reactions

Magnesium chloride undergoes various chemical reactions, including:

Hydrolysis: When heated, this compound can hydrolyze to form magnesium oxide and hydrochloric acid[ \text{MgCl₂ (s) + H₂O (g) → MgO (s) + 2 HCl (g)} ]

Precipitation: this compound reacts with sodium hydroxide to form magnesium hydroxide and sodium chloride[ \text{MgCl₂ (aq) + 2 NaOH (aq) → Mg(OH)₂ (s) + 2 NaCl (aq)} ]

Common Reagents and Conditions

Hydrochloric Acid: Used in the synthesis of this compound from magnesium metal or magnesium hydroxide.

Sodium Hydroxide: Used in precipitation reactions to form magnesium hydroxide.

Major Products

Magnesium Oxide (MgO): Formed through hydrolysis.

Magnesium Hydroxide (Mg(OH)₂): Formed through precipitation reactions.

Applications De Recherche Scientifique

Magnesium chloride has a wide range of applications in scientific research:

Mécanisme D'action

Magnesium chloride exerts its effects primarily through the magnesium ion (Mg²⁺). Magnesium ions play a crucial role in various physiological processes, including muscle contraction, nerve function, and enzyme activity. In the gastrointestinal tract, this compound acts as an osmotic laxative by drawing water into the intestines, which helps to stimulate bowel movements .

Comparaison Avec Des Composés Similaires

Magnesium chloride can be compared with other magnesium compounds such as:

Magnesium Sulfate (MgSO₄):

Magnesium Hydroxide (Mg(OH)₂):

Magnesium Oxide (MgO): Used as a dietary supplement and in the treatment of heartburn and indigestion.

This compound is unique due to its high solubility in water and its effectiveness in a wide range of applications, from industrial uses to medical treatments.

Propriétés

Numéro CAS |

17638-61-8 |

|---|---|

Formule moléculaire |

BrOTm |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.